molecular formula C7H5NOS B016165 2-Thenoylacetonitrile CAS No. 33898-90-7

2-Thenoylacetonitrile

Cat. No. B016165
CAS RN: 33898-90-7
M. Wt: 151.19 g/mol
InChI Key: XWWUQBHVRILEPB-UHFFFAOYSA-N
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Patent
US09447058B2

Procedure details

Phenyl hydrazine (143 mg, 1.32 mmol) and 3-oxo-3-(2-thienyl)propionitrile (200 mg, 1.32 mmol) were placed in a microwave vial and dissolved in methanol (660 μL). The vial was sealed, placed in a microwave oven and heated at 120° C. for 40 minutes. After this period, the reaction mixture was concentrated to dryness in vacuo. The residue was redissolved in ethyl acetate and the organic solution washed with water, saturated aqueous NaHCO3 and brine, respectively. The organic layer was dried over anhydrous Na2SO4 and concentrated. The crude material was purified by flash chromatography (20-50% ethyl acetate/hexanes gradient) to afford the desired intermediate, 2-phenyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine (315 mg).
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
660 μL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=[C:10]([C:14]1[S:15][CH:16]=[CH:17][CH:18]=1)[CH2:11][C:12]#[N:13]>CO>[C:1]1([N:7]2[C:12]([NH2:13])=[CH:11][C:10]([C:14]3[S:15][CH:16]=[CH:17][CH:18]=3)=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
143 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
O=C(CC#N)C=1SC=CC1
Step Three
Name
Quantity
660 μL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
CUSTOM
Type
CUSTOM
Details
placed in a microwave oven
WAIT
Type
WAIT
Details
After this period
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in ethyl acetate
WASH
Type
WASH
Details
the organic solution washed with water, saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (20-50% ethyl acetate/hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(C=C1N)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 315 mg
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.